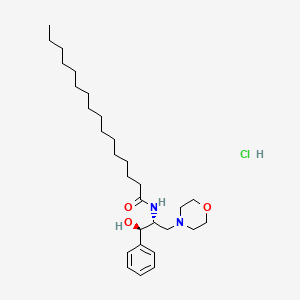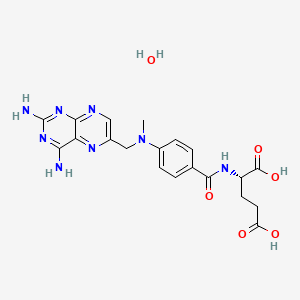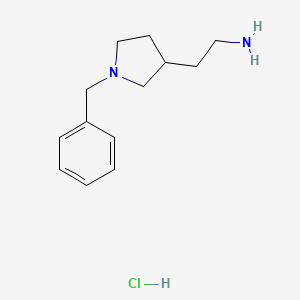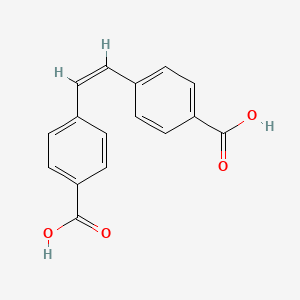
1-Bromopentadecane-15,15,15-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromopentadecane-15,15,15-d3 is a complex chemical compound with the molecular formula C15H31Br. It is a deuterated derivative of 1-bromopentadecane, where three hydrogen atoms are replaced by deuterium. This compound is used in various scientific research fields, including organic synthesis and biochemical studies.
Vorbereitungsmethoden
The synthesis of 1-Bromopentadecane-15,15,15-d3 typically involves the bromination of pentadecane. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . Industrial production methods may involve large-scale bromination processes using similar reagents and conditions, but with optimized parameters for higher yield and purity.
Analyse Chemischer Reaktionen
1-Bromopentadecane-15,15,15-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions.
Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used
Wissenschaftliche Forschungsanwendungen
1-Bromopentadecane-15,15,15-d3 is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biochemical Studies: The deuterated nature of the compound makes it useful in studies involving isotopic labeling, which helps in tracing the metabolic pathways and understanding the reaction mechanisms.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates where deuterium incorporation can enhance the metabolic stability and efficacy of the drugs.
Wirkmechanismus
The mechanism of action of 1-Bromopentadecane-15,15,15-d3 involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, which can alter the rate of bond formation and cleavage .
Vergleich Mit ähnlichen Verbindungen
1-Bromopentadecane-15,15,15-d3 can be compared with other similar compounds such as:
1-Bromopentadecane: The non-deuterated version of the compound, which lacks the isotopic labeling and may exhibit different reaction kinetics.
1-Bromo-2,2,2-trifluoroethane: Another brominated compound with different substituents, used in different applications such as anesthetics.
1-Bromo-3-chloropropane: A compound with both bromine and chlorine substituents, used in various organic synthesis reactions.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications involving isotopic labeling and kinetic studies.
Eigenschaften
IUPAC Name |
1-bromo-1,1,2-trideuteriopentadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i14D,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOTZBXSNOGCIF-JDMZEJSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCCCCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

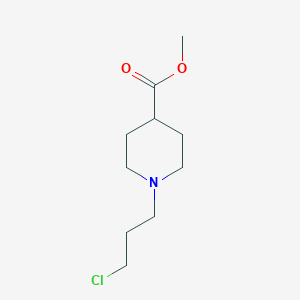
![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)
